molecular formula C14H10BrClO B1292332 3-Bromo-4'-chloro-3'-methylbenzophenone CAS No. 951891-14-8

3-Bromo-4'-chloro-3'-methylbenzophenone

Cat. No.: B1292332
CAS No.: 951891-14-8
M. Wt: 309.58 g/mol
InChI Key: RAEYWBZHBSBJRY-UHFFFAOYSA-N
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Description

3-Bromo-4’-chloro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10BrClO. It is a derivative of benzophenone, characterized by the presence of bromine, chlorine, and methyl groups on its aromatic rings. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-chloro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromoacetophenone with 4-chloro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 3-Bromo-4’-chloro-3’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-chloro-3’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .

Scientific Research Applications

3-Bromo-4’-chloro-3’-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe in studying enzyme activities.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4’-chloro-3’-methylbenzophenone is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and properties. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

(3-bromophenyl)-(4-chloro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEYWBZHBSBJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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